molecular formula C12H10ClN3O3S B5702746 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-nitrobenzamide

4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B5702746
M. Wt: 311.74 g/mol
InChI Key: DZJOMGGRLNEDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties that make it useful in different areas of research.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-nitrobenzamide is not fully understood. However, studies suggest that the compound works by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the death of cancer cells and the prevention of further growth.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-nitrobenzamide in lab experiments is its high purity and quality. The synthesis method has been optimized to ensure that the product is of high quality, which makes it ideal for use in experiments. However, one of the limitations of using this compound is that it is not readily available, and the synthesis method is complex and time-consuming.

Future Directions

There are several future directions for the research and development of 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-nitrobenzamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the development of drugs that target specific cancer cells using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
This compound is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. The compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. The synthesis method has been optimized to ensure that the product is of high quality, which makes it ideal for use in experiments. There are several future directions for the research and development of this compound, including the development of more efficient synthesis methods and the development of drugs that target specific cancer cells.

Synthesis Methods

The synthesis of 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with thioamide and dimethylformamide. The reaction takes place under controlled conditions, and the yield of the final product is high. The synthesis method has been optimized to ensure that the product is of high purity and quality.

Scientific Research Applications

4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-nitrobenzamide has been used in various scientific research applications. One of the primary research areas where this compound has been used is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the development of drugs that target specific cancer cells.

Properties

IUPAC Name

4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-6-7(2)20-12(14-6)15-11(17)9-4-3-8(13)5-10(9)16(18)19/h3-5H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJOMGGRLNEDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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